

In-depth Technical Guide: 2-Thiomorpholinoacetic Acid

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Compound of Interest

Compound Name: **2-Thiomorpholinoacetic acid**

Cat. No.: **B1319115**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of **2-Thiomorpholinoacetic acid**, also known as Thiomorpholin-4-ylacetic acid. The information is curated for professionals in the fields of chemical research and drug development.

Core Chemical Properties

2-Thiomorpholinoacetic acid (CAS No. 6007-55-2) is a heterocyclic compound incorporating a thiomorpholine ring N-substituted with an acetic acid moiety. The sulfur atom in the thiomorpholine ring imparts distinct chemical characteristics compared to its oxo-analogue, morpholinoacetic acid.

Table 1: Physicochemical Properties of **2-Thiomorpholinoacetic Acid**

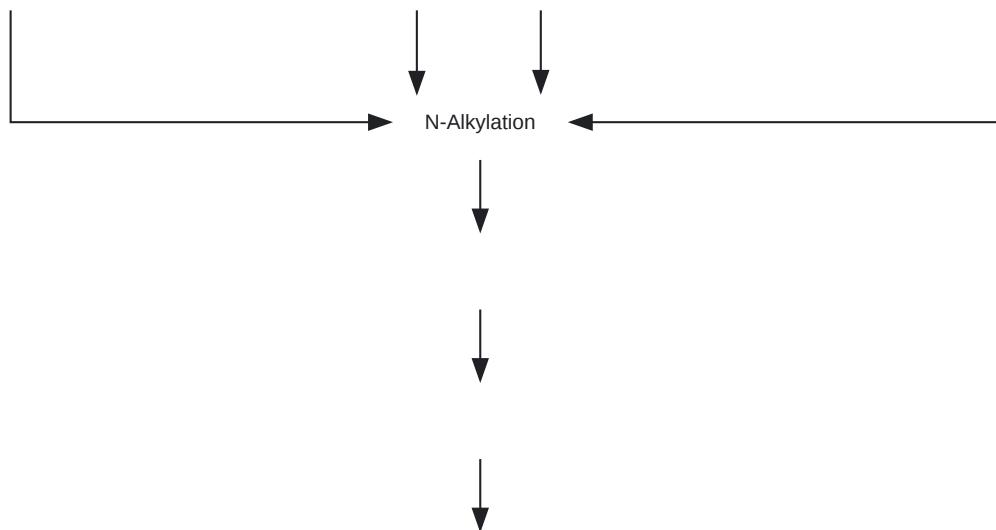
Property	Value	Source
Molecular Formula	C ₆ H ₁₁ NO ₂ S	-
Molecular Weight	161.22 g/mol	
Melting Point	Data not available	-
Boiling Point	Data not available	-
Solubility	Data not available	-
CAS Number	6007-55-2	-

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-Thiomorpholinoacetic acid** is not readily available in the reviewed literature, a general synthetic approach can be inferred from the synthesis of analogous compounds, such as N-substituted morpholine and thiomorpholine derivatives.

A plausible synthetic route would involve the N-alkylation of thiomorpholine with a haloacetic acid or its ester derivative.

Hypothetical Synthesis Workflow:



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Caption: Hypothetical synthesis of **2-Thiomorpholinoacetic acid**.

General Experimental Protocol (Adapted from related syntheses):

- N-Alkylation: To a solution of thiomorpholine in a suitable aprotic solvent (e.g., acetonitrile or DMF), an equimolar amount of a haloacetic acid ester (e.g., ethyl bromoacetate) and a non-nucleophilic base (e.g., potassium carbonate or triethylamine) are added. The reaction mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete (monitored by TLC or LC-MS).
- Work-up and Purification of Ester Intermediate: The reaction mixture is filtered to remove inorganic salts. The solvent is removed under reduced pressure. The resulting crude ester is then purified, for example, by column chromatography on silica gel.
- Hydrolysis: The purified ethyl 2-thiomorpholinoacetate is subjected to hydrolysis. This can be achieved by heating with an aqueous solution of a strong acid (e.g., HCl) or a strong base

(e.g., NaOH).

- Isolation of the Final Product: After hydrolysis, the pH of the solution is adjusted to the isoelectric point of the amino acid to precipitate the product. The solid is then collected by filtration, washed with a cold solvent (e.g., water or ethanol), and dried under vacuum to yield **2-Thiomorpholinoacetic acid**.

Spectral Data

Specific spectral data (NMR, IR, Mass Spectrometry) for **2-Thiomorpholinoacetic acid** are not widely published. However, the expected spectral characteristics can be predicted based on its structure.

- ^1H NMR: Signals corresponding to the protons of the acetic acid methylene group and the two distinct sets of methylene protons on the thiomorpholine ring.
- ^{13}C NMR: Resonances for the carbonyl carbon of the carboxylic acid, the methylene carbon of the acetic acid moiety, and the four carbon atoms of the thiomorpholine ring.
- IR Spectroscopy: Characteristic absorption bands for the O-H and C=O stretching of the carboxylic acid group, as well as C-N and C-S stretching vibrations.
- Mass Spectrometry: The molecular ion peak $[\text{M}]^+$ or protonated molecular ion peak $[\text{M}+\text{H}]^+$ corresponding to its molecular weight.

Biological Activity and Potential Applications in Drug Development

While direct studies on the biological activity of **2-Thiomorpholinoacetic acid** are limited, the thiomorpholine scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds.

Derivatives of thiomorpholine have been reported to exhibit a wide range of pharmacological activities, including:

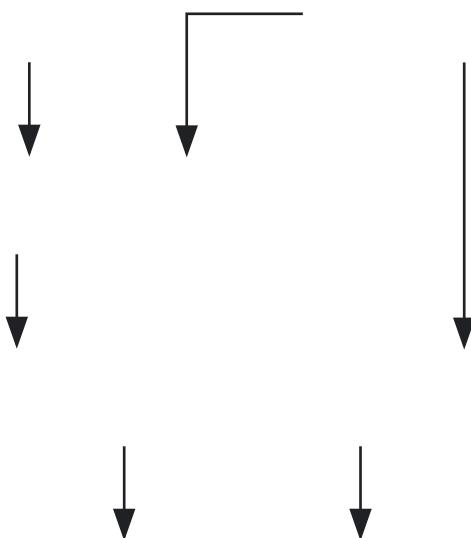
- Antioxidant and Hypolipidemic Activity: Certain N-substituted thiomorpholine derivatives have been shown to possess antioxidant properties and the ability to lower cholesterol and

triglyceride levels.

- **Antitubercular and Antibacterial Activity:** The thiomorpholine nucleus is a component of some compounds with demonstrated activity against *Mycobacterium tuberculosis* and other bacteria.
- **Anticancer Properties:** Various thiomorpholine-containing molecules have been investigated for their potential as anticancer agents.

The presence of the carboxylic acid group in **2-Thiomorpholinoacetic acid** could serve as a handle for further chemical modification, allowing for its incorporation into larger molecules as a linker or a pharmacophoric element. Its potential to modulate solubility and pharmacokinetic properties makes it an interesting building block for drug design.

Logical Relationship of Thiomorpholine in Drug Discovery:



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Caption: Role of **2-Thiomorpholinoacetic acid** in drug design.

Given the established biological significance of the thiomorpholine core, **2-Thiomorpholinoacetic acid** represents a valuable, yet under-explored, molecule for the

development of novel therapeutic agents. Further research is warranted to fully elucidate its chemical and biological properties.

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